N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
CAS No.:
VCID: VC8801134
Molecular Formula: C14H11N5O2
Molecular Weight: 281.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound characterized by the presence of three key functional groups:
This compound is part of a broader class of heterocyclic and amide-containing molecules, which are often explored for their diverse biological activities, including antimicrobial, anticancer, and antiprotozoal properties. Structural FeaturesThe molecular structure of N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide includes:
Molecular Formula: C14H11N5O2 Synthesis PathwaysThe synthesis of N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multistep organic reactions. A general approach includes:
Biological ActivitiesN-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide exhibits potential pharmacological properties due to its unique structural elements: 4.1 Antimicrobial Activity 4.2 Anticancer Potential 4.3 Antiprotozoal Properties Analytical DataThe following table summarizes typical analytical data for the compound:
Applications in Drug DevelopmentN-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide serves as a scaffold for designing drugs due to:
Potential applications include:
Limitations and ChallengesDespite its promising features, challenges include:
|
||||||||
---|---|---|---|---|---|---|---|---|---|
Product Name | N-(2-hydroxyphenyl)-2-(1H-tetrazol-1-yl)benzamide | ||||||||
Molecular Formula | C14H11N5O2 | ||||||||
Molecular Weight | 281.27 g/mol | ||||||||
IUPAC Name | N-(2-hydroxyphenyl)-2-(tetrazol-1-yl)benzamide | ||||||||
Standard InChI | InChI=1S/C14H11N5O2/c20-13-8-4-2-6-11(13)16-14(21)10-5-1-3-7-12(10)19-9-15-17-18-19/h1-9,20H,(H,16,21) | ||||||||
Standard InChIKey | CTKOLQYODKTOQD-UHFFFAOYSA-N | ||||||||
SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)N3C=NN=N3 | ||||||||
Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)N3C=NN=N3 | ||||||||
PubChem Compound | 135649281 | ||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume